molecular formula C16H22O B13531478 2-(4-Propylphenyl)cycloheptan-1-one

2-(4-Propylphenyl)cycloheptan-1-one

Cat. No.: B13531478
M. Wt: 230.34 g/mol
InChI Key: JHZVYVXMIWAHII-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O. It is a member of the cycloheptanone family, characterized by a seven-membered ring structure with a ketone functional group. This compound is notable for its unique structural features, which include a propyl-substituted phenyl ring attached to the cycloheptanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses cycloheptanone as the starting material, which undergoes acylation with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-(4-Propylphenyl)cycloheptanoic acid.

    Reduction: Formation of 2-(4-Propylphenyl)cycloheptanol.

    Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

2-(4-Propylphenyl)cycloheptan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcycloheptan-1-one: Lacks the propyl group on the phenyl ring, resulting in different chemical and biological properties.

    2-(4-Methylphenyl)cycloheptan-1-one: Contains a methyl group instead of a propyl group, which affects its reactivity and applications.

Uniqueness

2-(4-Propylphenyl)cycloheptan-1-one is unique due to the presence of the propyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-(4-propylphenyl)cycloheptan-1-one

InChI

InChI=1S/C16H22O/c1-2-6-13-9-11-14(12-10-13)15-7-4-3-5-8-16(15)17/h9-12,15H,2-8H2,1H3

InChI Key

JHZVYVXMIWAHII-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

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